Indolapril Hydrochloride

Description

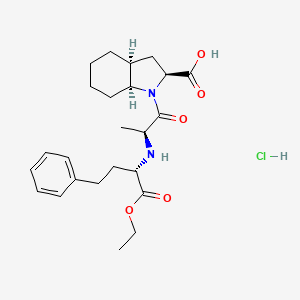

Structure

2D Structure

Properties

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O5.ClH/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29;/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29);1H/t16-,18-,19-,20-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSWMJYOGMUVGO-PABIKWFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@H]3C[C@H]2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80828-32-6 | |

| Record name | Indolapril hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080828326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDOLAPRIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMI2CZ2C4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Indolapril Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolapril Hydrochloride (CAS: 80828-32-6) is a potent, orally active non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1][2][3][4][5] As a prodrug, Indolapril is rapidly metabolized in vivo to its active diacid metabolite, Indolaprilat (CAS: 80828-34-8), which exhibits high affinity and specificity for ACE.[4][6] This technical guide delineates the core mechanism of action of Indolapril, focusing on its role as a competitive inhibitor of ACE within the Renin-Angiotensin-Aldosterone System (RAAS). This document provides a comprehensive overview of its biochemical interactions, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Competitive Inhibition of Angiotensin-Converting Enzyme

Indolapril's therapeutic effect is primarily attributable to the competitive inhibition of ACE by its active diacid metabolite, Indolaprilat. ACE is a key zinc-dependent metalloproteinase in the Renin-Angiotensin-Aldosterone System (RAAS), responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[7][8] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, increased aldosterone secretion, and consequently, an elevation in blood pressure.[7]

Indolaprilat competitively binds to the active site of ACE, preventing the binding of the natural substrate, angiotensin I.[9] This competitive inhibition reduces the formation of angiotensin II, leading to vasodilation and a decrease in blood pressure. Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, Indolaprilat increases the levels of bradykinin, which further contributes to its antihypertensive effect through vasodilation.[7]

Quantitative Data on ACE Inhibition

The inhibitory potency of Indolapril and its active metabolite, Indolaprilat, has been determined in vitro. The following table summarizes the available IC50 values for the inhibition of angiotensin-converting enzyme.

| Compound | Form | IC50 Value | Species |

| Indolapril | Monoester (Prodrug) | 1.7 x 10-7 M | Guinea-pig |

| Indolaprilat | Diacid (Active) | 2.6 x 10-9 M | Guinea-pig |

| Data sourced from Ryan MJ, et al. (1984).[1][4] |

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Indolapril

The following diagram illustrates the central role of ACE within the RAAS and the mechanism by which Indolaprilat exerts its inhibitory effect.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Indolaprilat.

Experimental Protocols: In Vitro ACE Inhibition Assay

The determination of the ACE inhibitory activity of compounds like Indolapril is commonly performed using the spectrophotometric method originally described by Cushman and Cheung. This assay is based on the quantification of hippuric acid (HA) formed from the substrate hippuryl-histidyl-leucine (HHL) by the action of ACE.

Principle

ACE catalyzes the hydrolysis of HHL to release hippuric acid and the dipeptide histidyl-leucine. The reaction is stopped, and the hippuric acid produced is extracted with an organic solvent (e.g., ethyl acetate). The amount of extracted hippuric acid is then quantified by measuring its absorbance at 228 nm. The inhibitory activity of a compound is determined by its ability to reduce the amount of hippuric acid formed.

Materials and Reagents

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

This compound and/or Indolaprilat

-

Sodium borate buffer (50 mM, pH 8.3, containing 300 mM NaCl)

-

1 M HCl

-

Ethyl acetate

-

Deionized water

-

Spectrophotometer capable of measuring absorbance at 228 nm

-

Thermomixer or water bath

-

Centrifuge

Step-by-Step Procedure

-

Preparation of Solutions:

-

Enzyme Inhibition Reaction:

-

To a microcentrifuge tube, add 25 µL of the ACE solution.[10]

-

Add 25 µL of the inhibitor solution (or solvent for the negative control).[10]

-

Pre-incubate the mixture at 37°C for 3 minutes.[10]

-

Initiate the reaction by adding 25 µL of the HHL substrate solution.[10]

-

Incubate the reaction mixture at 37°C for 30 minutes with shaking.[10]

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 50 µL of 1 M HCl.[10]

-

Add 1.5 mL of ethyl acetate to each tube and vortex vigorously to extract the hippuric acid.

-

Centrifuge the tubes to separate the aqueous and organic layers.

-

-

Quantification of Hippuric Acid:

-

Carefully transfer a defined volume of the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness.

-

Reconstitute the dried hippuric acid in a known volume of deionized water or buffer.

-

Measure the absorbance of the solution at 228 nm using a spectrophotometer.

-

-

Calculation of ACE Inhibition:

-

The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

-

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro ACE inhibition screening assay.

Caption: Workflow for an in vitro ACE inhibition assay.

Conclusion

This compound, through its active metabolite Indolaprilat, is a potent and specific competitive inhibitor of angiotensin-converting enzyme. Its mechanism of action is well-defined within the context of the Renin-Angiotensin-Aldosterone System, leading to a reduction in the vasoconstrictor angiotensin II and an increase in the vasodilator bradykinin. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of the biochemical and physiological effects of this important antihypertensive agent. Further research to determine the precise inhibition constant (Ki) of Indolaprilat would provide a more complete kinetic profile of its interaction with ACE.

References

- 1. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Antihypertensive effects of CI-907 (indolapril): a novel nonsulfhydryl angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indolapril (hydrochloride) - Immunomart [immunomart.org]

- 6. medkoo.com [medkoo.com]

- 7. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 8. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Idrapril | C11H18N2O5 | CID 65960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. idpublications.org [idpublications.org]

An In-Depth Technical Guide to the Synthesis and Purification of Indolapril Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Indolapril Hydrochloride, a potent, orally active, nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor. This document details the chemical synthesis, including key intermediates and reaction steps, as well as purification methodologies. Quantitative data is presented in structured tables, and experimental protocols are described to facilitate replication and further research.

Introduction

Indolapril, with the chemical name (2S,3aS,7aS)-1-(((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl)octahydro-1H-indole-2-carboxylic acid, is a prodrug that is hydrolyzed in vivo to its active diacid metabolite, Indolaprilat. As an ACE inhibitor, it plays a crucial role in the management of hypertension and other cardiovascular conditions by modulating the Renin-Angiotensin-Aldosterone System (RAAS). This guide will focus on the chemical synthesis and purification processes necessary to obtain high-purity this compound (CI-907), the hydrochloride salt of Indolapril.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Indolapril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. The inhibition of ACE by Indolaprilat, the active form of Indolapril, disrupts this pathway, leading to vasodilation and a reduction in blood pressure.

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for Indolapril.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates followed by their coupling and subsequent conversion to the final hydrochloride salt. The overall synthetic scheme is presented below, followed by detailed experimental protocols for each major step.

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-((S)-1-ethoxycarbonyl-3-phenylpropyl)-L-alanine

This key intermediate is synthesized via the reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanine.

-

Materials: L-alanine, ethyl 2-oxo-4-phenylbutanoate, ethanol, palladium on carbon (10%), hydrogen gas.

-

Procedure: A solution of L-alanine and ethyl 2-oxo-4-phenylbutanoate in ethanol is prepared. 10% Palladium on carbon is added as a catalyst. The mixture is then subjected to hydrogenation at a pressure of 30 psi at room temperature overnight. Following the reaction, the catalyst is removed by filtration through celite. The solvent is evaporated under vacuum. The resulting residue is partitioned between chloroform and an aqueous 5% sodium bicarbonate solution. The aqueous layers are combined, acidified to a pH of 3.5 with dilute HCl, and then extracted multiple times with chloroform or ethyl acetate. The combined organic extracts are dried over magnesium sulfate, and the solvent is removed under vacuum to yield the product.

-

Yield: Approximately 96% with a purity of >98%.

Step 2: Synthesis of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid tert-butyl ester

This bicyclic amino acid derivative is prepared by the hydrogenation of indole-2-carboxylic acid followed by esterification.

-

Materials: Indole-2-carboxylic acid, acetic acid, platinum oxide (PtO₂), tert-butanol, di-tert-butyl dicarbonate (Boc₂O), triethylamine.

-

Procedure: Indole-2-carboxylic acid is dissolved in acetic acid, and platinum oxide is added as a catalyst. The mixture is hydrogenated at 60°C for 24 hours. The catalyst is then filtered off, and the solvent is evaporated. The resulting crude octahydro-1H-indole-2-carboxylic acid is then esterified. The crude acid is dissolved in a mixture of tert-butanol and triethylamine, and di-tert-butyl dicarbonate is added. The reaction is stirred at room temperature until completion. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Step 3: Coupling, Deprotection, and Salt Formation to Yield this compound

The two key intermediates are coupled, followed by the removal of the tert-butyl protecting group and formation of the hydrochloride salt.

-

Materials: N-((S)-1-ethoxycarbonyl-3-phenylpropyl)-L-alanine, (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid tert-butyl ester, dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt), dichloromethane, trifluoroacetic acid (TFA), diethyl ether, hydrochloric acid (in diethyl ether).

-

Procedure:

-

Coupling: N-((S)-1-ethoxycarbonyl-3-phenylpropyl)-L-alanine and (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid tert-butyl ester are dissolved in dichloromethane. The solution is cooled to 0°C, and 1-hydroxybenzotriazole and dicyclohexylcarbodiimide are added. The reaction mixture is stirred at 0°C for one hour and then at room temperature overnight. The precipitated dicyclohexylurea is filtered off, and the filtrate is concentrated. The residue is purified by flash chromatography on silica gel.

-

Deprotection: The purified tert-butyl ester of Indolapril is dissolved in dichloromethane and treated with trifluoroacetic acid at room temperature to remove the tert-butyl protecting group. The reaction is monitored by TLC. Upon completion, the solvent and excess TFA are removed under vacuum.

-

Salt Formation: The resulting free acid of Indolapril is dissolved in a minimal amount of diethyl ether and treated with a solution of hydrochloric acid in diethyl ether. The precipitated solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a white solid.

-

Purification of this compound

The final purification of this compound is crucial to ensure its suitability for pharmaceutical use. The primary methods employed are column chromatography for the intermediate and recrystallization for the final product.

Purification Workflow

Caption: General purification workflow for this compound.

Purification Protocols

Column Chromatography of Indolapril tert-butyl ester:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane is typically used. The exact gradient will depend on the polarity of the impurities. A common starting point is 10% ethyl acetate in hexane, gradually increasing the polarity to 30-40% ethyl acetate.

-

Procedure: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the prepared column. The column is then eluted with the mobile phase, and fractions are collected and analyzed by TLC to identify those containing the pure product.

Recrystallization of this compound:

-

Solvent System: A mixture of a good solvent and a poor solvent (anti-solvent) is often effective. For hydrochloride salts of similar compounds, a mixture of a polar protic solvent like ethanol or methanol and a less polar solvent like diethyl ether or diisopropyl ether can be used.

-

Procedure: The crude this compound is dissolved in a minimum amount of the hot "good" solvent (e.g., ethanol). The "poor" solvent (e.g., diethyl ether) is then added slowly until the solution becomes slightly turbid. The solution is then allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization. The resulting crystals are collected by filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of this compound and its intermediates.

Table 1: Synthesis of Key Intermediates

| Intermediate | Starting Materials | Catalyst/Reagents | Yield (%) | Purity (%) |

| N-((S)-1-ethoxycarbonyl-3-phenylpropyl)-L-alanine | L-alanine, Ethyl 2-oxo-4-phenylbutanoate | 10% Pd/C, H₂ | ~96 | >98 |

| (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | Indole-2-carboxylic acid | PtO₂, H₂ | - | - |

| (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid t-butyl ester | (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | Boc₂O, TEA | - | - |

Table 2: Final Product Characteristics - this compound

| Property | Value |

| Chemical Formula | C₂₄H₃₅ClN₂O₅ |

| Molecular Weight | 467.00 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not readily available in searches. |

| Solubility | Soluble in methanol, sparingly soluble in water. |

| Purity (by HPLC) | >99% (pharmaceutical grade) |

| Overall Yield | Data not readily available in searches. |

Conclusion

The synthesis and purification of this compound are well-established processes that rely on standard organic chemistry transformations. The key to a successful synthesis lies in the efficient preparation of the two main fragments and their subsequent clean coupling. Purification through a combination of chromatography and recrystallization is essential to achieve the high purity required for a pharmaceutical active ingredient. This guide provides a foundational understanding of these processes for researchers and professionals in the field of drug development. Further optimization of reaction conditions and purification techniques may lead to improved yields and more environmentally friendly processes.

The Pharmacokinetic Profile and Metabolic Transformation of Indolapril Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolapril hydrochloride is an orally active angiotensin-converting enzyme (ACE) inhibitor belonging to the prodrug class. Following administration, it undergoes metabolic activation to its pharmacologically active diacid metabolite, indolaprilat. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of indolapril, synthesizing available data from preclinical and clinical investigations. The guide is intended to serve as a resource for researchers and professionals involved in drug development and cardiovascular pharmacology, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of this important therapeutic agent. Quantitative data are presented in tabular format for ease of comparison, and key experimental methodologies are described. Visual diagrams of the metabolic pathway and a representative experimental workflow are provided to facilitate understanding.

Introduction

Indolapril is a nonsulfhydryl ACE inhibitor developed for the treatment of hypertension. As a prodrug, indolapril itself possesses limited pharmacological activity. Its therapeutic efficacy is dependent on its biotransformation to the active metabolite, indolaprilat, which potently inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). Understanding the pharmacokinetic and metabolic fate of indolapril is crucial for optimizing its clinical use and for the development of future cardiovascular drugs.

Pharmacokinetics

The pharmacokinetic profile of indolapril has been characterized in various species, including rats, dogs, and humans. The key parameters are summarized below.

Absorption

Following oral administration, indolapril is absorbed from the gastrointestinal tract. Studies in rats and dogs have reported an absolute oral bioavailability of approximately 24%[1].

Distribution

Indolapril exhibits a notable volume of distribution. Following intravenous administration, the volume of distribution has been determined to be 2.7 L/kg in rats and 0.8 L/kg in dogs[1]. An important characteristic of indolapril is its lack of binding to plasma proteins[1].

Metabolism

The primary metabolic pathway for indolapril is its conversion to the active metabolite, indolaprilat. This biotransformation is a hydrolysis reaction, cleaving the ethyl ester group to form the corresponding dicarboxylic acid.

The metabolic activation of indolapril is catalyzed by carboxylesterase 1 (CES1), a major hydrolase found predominantly in the liver[1][2][3][4].

Excretion

The elimination of indolapril and its active metabolite occurs primarily through the kidneys.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of indolapril and indolaprilat in different species.

Table 1: Pharmacokinetic Parameters of Indolapril after Intravenous Administration (1 mg/kg)

| Species | Elimination Half-life (t½) (min) | Systemic Clearance (mL/min/kg) | Volume of Distribution (Vd) (L/kg) |

| Rat | 96 | 19.6 | 2.7 |

| Dog | 52 | 9.5 | 0.8 |

Data sourced from[1]

Table 2: Pharmacokinetic Parameters of Indolapril after Oral Administration (~2 mg/kg)

| Species | Peak Plasma Concentration (Cmax) (ng/mL) | Area Under the Curve (AUC) (µg·min/mL) | Elimination Half-life (t½) (min) |

| Rat | 182 | 25 | 82 |

| Dog | 567 | 85 | 54 |

| Human | 726 | 182 | 174 |

Data sourced from[1]

Experimental Protocols

This section outlines representative methodologies for key experiments in the pharmacokinetic and metabolic evaluation of indolapril.

Preclinical Pharmacokinetic Study in Rats (Oral and Intravenous Administration)

A standard preclinical pharmacokinetic study in rats would typically follow the workflow illustrated below.

Protocol Details:

-

Animals: Male Sprague-Dawley rats are typically used. Animals are acclimatized to laboratory conditions before the study.

-

Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles.

-

Fasting: Animals are fasted overnight before dosing, with water provided ad libitum.

-

Dose Administration:

-

Oral (PO): this compound is dissolved in a suitable vehicle (e.g., water or saline) and administered by oral gavage.

-

Intravenous (IV): A sterile solution of this compound is administered via the tail vein.

-

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

Analytical Method for Quantification in Plasma (LC-MS/MS)

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the simultaneous quantification of indolapril and indolaprilat in plasma.

-

Sample Preparation: Plasma samples are prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then collected for analysis.

-

Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for indolapril and indolaprilat are monitored for quantification. An internal standard is used to ensure accuracy and precision.

Human Oral Bioavailability Study

A typical clinical study to assess the oral bioavailability of indolapril would involve a single-dose, open-label design in healthy volunteers.

-

Study Population: A cohort of healthy adult male and female volunteers meeting specific inclusion and exclusion criteria.

-

Study Design: A single-center, non-randomized, open-label study.

-

Dosing: A single oral dose of this compound is administered to fasted subjects.

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration.

-

Analysis: Plasma concentrations of indolapril and indolaprilat are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ are calculated from the plasma concentration-time data.

In Vitro Metabolism Assay

To confirm the enzymatic pathway of indolapril's conversion to indolaprilat, an in vitro assay using human liver microsomes or recombinant carboxylesterases can be performed.

-

Incubation: Indolapril is incubated with human liver microsomes or recombinant CES1 in a buffer system containing necessary cofactors.

-

Reaction Termination: The reaction is stopped at various time points by adding a quenching solution (e.g., cold acetonitrile).

-

Analysis: The formation of indolaprilat is quantified using a validated LC-MS/MS method.

-

Data Analysis: The rate of metabolite formation is calculated to determine the kinetic parameters of the enzymatic reaction.

Conclusion

This compound is a prodrug that is metabolically activated by carboxylesterase 1 to its active form, indolaprilat. It exhibits predictable pharmacokinetic properties, with an oral bioavailability of approximately 24% in preclinical species. The primary route of elimination is renal. The information presented in this guide provides a foundational understanding of the pharmacokinetic and metabolic characteristics of indolapril, which is essential for its continued study and clinical application in the management of cardiovascular diseases. The detailed methodologies and visual representations are intended to aid researchers in the design and interpretation of future studies in this area.

References

- 1. [PDF] In Vitro Drug Metabolism by Human Carboxylesterase 1: Focus on Angiotensin-Converting Enzyme Inhibitors | Semantic Scholar [semanticscholar.org]

- 2. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical and Physical Properties of Indolapril Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known chemical and physical properties of Indolapril Hydrochloride, a nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor. The information is curated for a technical audience to support research and development activities. Data is presented in structured tables, and detailed experimental protocols for key physicochemical analyses are provided.

Chemical Identity and Structure

This compound, with the CAS number 80828-32-6, is the hydrochloride salt of Indolapril.[1][2] It functions as a prodrug that is metabolized into its active diacid form, Indolaprilat, which is a potent inhibitor of the angiotensin-converting enzyme.[]

| Identifier | Data |

| IUPAC Name | (2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrochloride[2][] |

| Synonyms | CI-907, Indolapril HCl, REV 6000A(SS)[2][][4] |

| CAS Number | 80828-32-6[1][2] |

| Molecular Formula | C₂₄H₃₅ClN₂O₅[2][][5] |

| SMILES | Cl.CCOC(=O)--INVALID-LINK--N--INVALID-LINK--C(=O)N2[C@H]3CCCC[C@H]3C[C@H]2C(=O)O[][5] |

| InChI Key | QNSWMJYOGMUVGO-PABIKWFMSA-N[2][] |

Physicochemical Properties

The physicochemical characteristics of an active pharmaceutical ingredient (API) are critical for its formulation, delivery, and pharmacokinetic profile.

| Property | Value / Description |

| Molecular Weight | 467.00 g/mol [2][][5] |

| Appearance | A white to off-white powder or crystalline solid.[] |

| Melting Point | Not explicitly reported in the searched literature. A standard protocol for determination is provided in Section 4.1. For context, the related ACE inhibitor Enalaprilat has a melting point of 148-151 °C.[6] |

| Solubility | Soluble in DMSO.[][5] Detailed aqueous solubility across the physiological pH range is not widely published and should be determined experimentally using the protocol in Section 4.2. |

| pKa | Not explicitly reported in the searched literature. A standard protocol for determination is provided in Section 4.3. For context, the related ACE inhibitor Trandolapril has pKa values of 3.8 (strongest acidic) and 5.21 (strongest basic).[7] |

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Indolapril is an angiotensin-converting enzyme (ACE) inhibitor. Its therapeutic effect as an antihypertensive agent is primarily achieved by suppressing the Renin-Angiotensin-Aldosterone System (RAAS). ACE is a key enzyme that catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the secretion of aldosterone, which promotes sodium and water retention. By inhibiting ACE, the active metabolite Indolaprilat decreases the levels of angiotensin II, leading to vasodilation (a decrease in peripheral vascular resistance) and reduced aldosterone secretion, which collectively lower blood pressure.[8]

Experimental Protocols

This protocol outlines the determination of the melting range of a solid API, a key indicator of purity.[9][10]

-

Sample Preparation: The this compound sample must be finely powdered and thoroughly dried in a desiccator over a suitable drying agent for at least 24 hours to ensure no residual solvent or moisture is present.[9]

-

Capillary Loading: A small amount of the dried powder is introduced into an open-ended capillary tube (e.g., 0.8-1.2 mm internal diameter). The tube is tapped gently on a hard surface to tightly pack the sample into a column of 2.5-3.5 mm at the sealed bottom.[9]

-

Instrumentation: The loaded capillary is placed into a calibrated melting point apparatus with an electrically heated metal block.[9][11]

-

Measurement:

-

For an unknown melting point, a rapid preliminary heating (10-20 °C/min) is performed to find an approximate range.[12]

-

For the precise measurement, the apparatus is pre-heated to a temperature approximately 5-10 °C below the expected onset of melting.[9][12]

-

The temperature is then ramped at a slow, controlled rate (typically 1-2 °C/min) to ensure thermal equilibrium.[9][10]

-

-

Data Recording: Two temperatures are recorded:

-

Onset Point: The temperature at which the substance first shows signs of melting (e.g., collapse of the column).[9]

-

Clear Point: The temperature at which the substance becomes completely liquid.[9] The result is reported as the melting range (Onset to Clear Point). The procedure should be repeated at least twice for consistency.

-

This method is the gold standard for determining the thermodynamic equilibrium solubility of an API, which is essential for Biopharmaceutics Classification System (BCS) categorization.[13][14]

-

Media Preparation: Prepare aqueous buffer solutions across the physiological range (e.g., pH 1.2, 4.5, and 6.8) as specified by regulatory guidelines (e.g., WHO, FDA).[15][16]

-

Sample Addition: Add an excess amount of solid this compound to a flask containing a known volume of the prepared buffer. The excess solid ensures that a saturated solution is achieved.[13] The pH of the resulting suspension should be verified.[13]

-

Equilibration: Seal the flasks and place them in a temperature-controlled shaker or agitator set to 37 ± 1 °C.[15][16] The samples are agitated for a predetermined period (e.g., 24-72 hours). Equilibrium is confirmed when the concentration of the dissolved drug in samples taken at different time points (e.g., 24h and 48h) remains constant.[15]

-

Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation at high speed, followed by filtration of the supernatant through a suitable, non-binding filter (e.g., 0.45 µm PVDF).

-

Analysis: The concentration of this compound in the clear, saturated filtrate is quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, as it can separate the API from any potential impurities or degradants.[13]

-

Reporting: The experiment is performed in triplicate for each pH condition, and the solubility is reported in mg/mL or mol/L.[15]

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a drug at different physiological pH values, which affects its solubility, absorption, and distribution.[17][18]

-

Instrument Calibration: A potentiometer or pH meter is calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[19]

-

Sample Preparation: A precise amount of this compound is dissolved in purified water to a known concentration (e.g., 1 mM).[19] If solubility is limited, a co-solvent system (e.g., methanol-water) may be used, and the aqueous pKa is determined by extrapolation.[18][20] The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.[19]

-

Titration: The sample solution is placed in a temperature-controlled vessel and titrated with a standardized solution of 0.1 M NaOH (for acidic groups) or 0.1 M HCl (for basic groups). The titrant is added in small, precise increments.[19]

-

Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to reach equilibrium.

-

Analysis: The resulting data is plotted as a titration curve (pH vs. volume of titrant). The pKa value corresponds to the pH at the half-equivalence point, which is identified as the inflection point on the curve.[17] The analysis should be repeated at least three times to ensure reproducibility.[19]

Experimental and Analytical Workflow Visualization

The characterization of this compound follows a logical workflow, starting from the pure API and proceeding through various analytical tests to build a complete physicochemical profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Indolapril (hydrochloride) - Immunomart [immunomart.org]

- 6. Enalaprilat | C18H24N2O5 | CID 5462501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. thinksrs.com [thinksrs.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. thinksrs.com [thinksrs.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 15. who.int [who.int]

- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 17. medwinpublishers.com [medwinpublishers.com]

- 18. enamine.net [enamine.net]

- 19. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. diposit.ub.edu [diposit.ub.edu]

Indolapril Hydrochloride: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of indolapril hydrochloride in a range of aqueous and organic solvents. This compound is a prodrug and a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. A thorough understanding of its solubility is critical for its formulation, delivery, and bioavailability. This document compiles available data, outlines experimental protocols for solubility determination, and visualizes the relevant biological pathway.

Core Solubility Data

The solubility of a drug substance is a fundamental physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available quantitative and qualitative solubility data for this compound and related ACE inhibitors.

Quantitative Solubility of this compound and Structurally Similar Compounds

| Compound | Solvent | Solubility (mg/mL) | Temperature (°C) | Citation |

| This compound | Dimethyl Sulfoxide (DMSO) | ~4.67 (10 mM) | Not Specified | [1] |

| Imidapril Hydrochloride | Dimethyl Sulfoxide (DMSO) | ~25 | Not Specified | [2] |

| Imidapril Hydrochloride | Dimethylformamide (DMF) | ~15 | Not Specified | [2] |

| Imidapril Hydrochloride | Ethanol | ~0.25 | Not Specified | [2] |

| Imidapril Hydrochloride | Phosphate-Buffered Saline (PBS, pH 7.2) | ~1 | Not Specified | [2] |

| Phencyclidine Hydrochloride | Methanol | 30 | Not Specified | [3] |

| Phencyclidine Hydrochloride | 0.1N Hydrochloric Acid | 18.4 | Not Specified | [3] |

| Phencyclidine Hydrochloride* | Water | 11.2 | Not Specified | [3] |

*Note: Data for Phencyclidine Hydrochloride is included to provide a representative example of a hydrochloride salt's solubility in aqueous and simple organic solvents, as direct quantitative aqueous data for this compound was not available in the searched literature.

Qualitative Solubility of this compound

| Solvent | Solubility | Citation |

| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |

Experimental Protocols for Solubility Determination

The determination of a drug's solubility is a crucial step in pre-formulation studies. The "shake-flask" method is the gold standard for determining equilibrium solubility due to its precision and reliability.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in a specified solvent.

2. Materials:

-

This compound powder

-

Solvent of interest (e.g., Water, 0.1N HCl, Ethanol, Methanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Calibrated analytical balance

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3. Methodology:

-

Preparation of Solvent: Prepare the desired solvent system. For aqueous solutions, ensure the pH is accurately adjusted and buffered if necessary.

-

Addition of Excess Solute: Add an excess amount of this compound to a pre-weighed vial. The excess solid should be visually apparent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials at a high speed to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with the appropriate mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

-

Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

Workflow for Solubility Determination

Caption: Experimental workflow for determining drug solubility.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Indolapril, as an ACE inhibitor, exerts its therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this signaling pathway.

Caption: Inhibition of ACE by Indolapril within the RAAS pathway.

By inhibiting ACE, Indolapril prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and reduced aldosterone secretion, ultimately resulting in a decrease in blood pressure.

References

The Discovery and Developmental Saga of Indolapril Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolapril Hydrochloride (also known as CI-907) is a potent, orally active, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. Developed by Warner-Lambert Co., it emerged from a research program aimed at identifying novel antihypertensive agents with improved side-effect profiles compared to earlier ACE inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical development of Indolapril. Despite promising preclinical findings, the development of Indolapril was discontinued at the preclinical stage.[1] This document consolidates the available scientific data, including quantitative preclinical results, detailed (where available) experimental methodologies, and relevant biological pathways to serve as a comprehensive resource for researchers in cardiovascular drug discovery and development.

Introduction: The Quest for Novel ACE Inhibitors

The renin-angiotensin-aldosterone system (RAAS) is a critical physiological regulator of blood pressure and fluid homeostasis. The angiotensin-converting enzyme (ACE), a key component of this system, catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Consequently, inhibition of ACE became a cornerstone of antihypertensive therapy. Following the success of the first-generation sulfhydryl-containing ACE inhibitor, captopril, research efforts intensified to develop second-generation, non-sulfhydryl agents to mitigate some of the side effects associated with the thiol group. This led to the development of a new class of drugs, including enalapril and lisinopril. It was within this competitive landscape that Indolapril was designed and synthesized.

Synthesis and Structure-Activity Relationships

The synthesis of Indolapril and related compounds was first described by Blankley et al. in the Journal of Medicinal Chemistry in 1987. The core of the discovery was the replacement of the proline moiety, common in many ACE inhibitors, with saturated bicyclic amino acids. This structural modification aimed to enhance potency and explore new structure-activity relationships.

General Synthetic Approach

While the full experimental details from the primary literature were not accessible for this review, the general synthetic scheme can be inferred from the publication's abstract and related literature on similar ACE inhibitors.

The synthesis of Indolapril involves the coupling of two key intermediates:

-

(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, the novel bicyclic amino acid.

-

N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine.

The coupling of these two fragments, likely via a peptide bond formation reaction, would yield the monoester prodrug, Indolapril. Subsequent hydrolysis of the ethyl ester would produce the active diacid metabolite. The final product would then be converted to its hydrochloride salt for improved stability and formulation.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

Indolapril, like other drugs in its class, is a prodrug that is hydrolyzed in vivo to its active diacid form, Indolaprilat. Indolaprilat is a potent and specific inhibitor of the angiotensin-converting enzyme. By blocking ACE, Indolaprilat prevents the conversion of angiotensin I to angiotensin II. This interruption of the RAAS cascade leads to several physiological effects that contribute to its antihypertensive action:

-

Reduced Vasoconstriction: The decrease in angiotensin II levels leads to vasodilation of both arteries and veins, reducing peripheral vascular resistance and, consequently, blood pressure.

-

Decreased Aldosterone Secretion: Lower levels of angiotensin II result in reduced stimulation of the adrenal cortex to produce aldosterone. This leads to decreased sodium and water retention by the kidneys, contributing to a reduction in blood volume and pressure.

-

Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE leads to an accumulation of bradykinin, which may further contribute to the blood pressure-lowering effect of Indolapril.

Signaling Pathway

The following diagram illustrates the Renin-Angiotensin-Aldosterone System and the point of intervention for Indolapril.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Indolapril.

Preclinical Development

Indolapril underwent a series of preclinical studies to evaluate its efficacy and safety. These studies demonstrated its potential as a potent antihypertensive agent.

In Vitro ACE Inhibition

The inhibitory activity of Indolapril (as the prodrug monoester) and its active diacid metabolite was assessed in guinea-pig serum. The results showed that the diacid form is significantly more potent than the prodrug.[2]

| Compound | IC50 (M) in Guinea-Pig Serum |

| Indolapril (Monoester) | 1.7 x 10-7 |

| Indolaprilat (Diacid) | 2.6 x 10-9 |

| Table 1: In Vitro ACE Inhibitory Activity of Indolapril and its Active Metabolite.[2] |

In Vivo Antihypertensive Activity

The antihypertensive effects of Indolapril were evaluated in several animal models of hypertension.

In this renin-dependent model of hypertension, single daily oral doses of Indolapril produced a dose-dependent reduction in blood pressure. A dose of 3 mg/kg was sufficient to lower blood pressure to normotensive levels.[2][3]

| Oral Dose (mg/kg) | Outcome |

| 0.03 - 30 | Dose-dependent decrease in blood pressure |

| 3 | Blood pressure normalized |

| Table 2: Antihypertensive Effects of Indolapril in 2K1C Hypertensive Rats.[2][3] |

In this model, which mimics essential hypertension in humans, subacute administration of Indolapril also demonstrated significant blood pressure-lowering effects.[2][3]

| Oral Dose (mg/kg/day) | Duration | Outcome |

| 30 | 5 days | Significant decrease in blood pressure |

| Table 3: Antihypertensive Effects of Indolapril in Spontaneously Hypertensive Rats.[2][3] |

In a canine model of hypertension, Indolapril was also effective in reducing blood pressure.[2][3]

| Oral Dose (mg/kg) | Outcome |

| 10 | Normalized blood pressure |

| Table 4: Antihypertensive Effects of Indolapril in Renal Hypertensive Dogs.[2][3] |

Comparative Studies

Preclinical studies compared the effects of Indolapril with enalapril in diuretic-pretreated renal hypertensive dogs. For equivalent reductions in blood pressure, Indolapril was associated with a smaller increase in heart rate compared to enalapril.[2]

Experimental Protocols

Detailed experimental protocols for the preclinical studies were not fully available in the accessed literature. The following descriptions are based on standard pharmacological methods for evaluating antihypertensive agents.

The ACE inhibitory activity is typically determined by measuring the rate of substrate conversion by ACE in the presence and absence of the inhibitor. A common method involves using a synthetic substrate, such as Hippuryl-Histidyl-Leucine (HHL), and quantifying the amount of hippuric acid produced spectrophotometrically. The IC50 value, the concentration of inhibitor required to reduce ACE activity by 50%, is then calculated.

Caption: A generalized workflow for an in vitro ACE inhibition assay.

Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rat Model: This model is created by partially constricting one renal artery with a silver clip, leaving the contralateral kidney untouched. This induces the renin-angiotensin system, leading to hypertension. Blood pressure is typically measured directly via an arterial catheter or indirectly using the tail-cuff method.

Spontaneously Hypertensive Rat (SHR) Model: The SHR is a genetically hypertensive strain that serves as a model for essential hypertension. Animals are typically used at an age when hypertension is well-established. Blood pressure measurements are performed as described for the 2K1C model.

Renal Hypertensive Dog Model: Hypertension is induced in dogs, often by renal artery constriction. The animals are frequently pre-treated with a diuretic to stimulate the renin-angiotensin system. Blood pressure is monitored, often telemetrically, before and after drug administration.

Developmental History and Discontinuation

Indolapril (CI-907) was part of a productive research program at Warner-Lambert that also yielded another potent ACE inhibitor, Quinapril (CI-906).[4] Both compounds showed promising preclinical profiles as specific, potent, and orally active ACE inhibitors.[4] While Quinapril (Accupril®) went on to be successfully developed and marketed, the clinical development of Indolapril was discontinued at the preclinical stage.[1] The specific reasons for this decision are not detailed in the available public literature but could be due to a variety of factors common in drug development, such as unfavorable pharmacokinetic or toxicological findings that emerged during later-stage preclinical evaluation, or a strategic decision to prioritize the development of Quinapril.

Conclusion

This compound was a promising non-sulfhydryl ACE inhibitor that demonstrated potent in vitro and in vivo activity in preclinical studies. Its discovery and early development contributed to the growing understanding of the structure-activity relationships of this important class of antihypertensive agents. Although its journey to the clinic was halted, the scientific knowledge gained from its investigation remains a valuable part of the history of cardiovascular drug discovery. This technical guide has summarized the key milestones in the discovery and preclinical development of Indolapril, providing a resource for researchers and professionals in the field.

References

- 1. Indolapril - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Antihypertensive effects of CI-907 (indolapril): a novel nonsulfhydryl angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antihypertensive profile of the angiotensin-converting enzyme inhibitors CI-906 and CI-907 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CI-906 and CI-907: new orally active nonsulfhydryl angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro enzymatic assays for Indolapril Hydrochloride activity

An In-Depth Technical Guide to In Vitro Enzymatic Assays for Indolapril Hydrochloride Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core in vitro enzymatic assays used to characterize the activity of this compound, a potent, orally active, nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1][2] Indolapril is a prodrug that is hydrolyzed in vivo to its active diacid form, Indolaprilat, which is a highly potent inhibitor of ACE.[1] This document details the underlying principles, experimental protocols, and data presentation for determining the inhibitory potency of this compound.

The Renin-Angiotensin System (RAS) and Mechanism of Action

Indolapril's therapeutic effect stems from its inhibition of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin System (RAS).[3][4] The RAS is a critical hormonal cascade that regulates blood pressure and electrolyte balance.[5] As illustrated below, ACE converts the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II.[5] Angiotensin II also stimulates the secretion of aldosterone, which promotes sodium and water retention, further increasing blood pressure.[3][4] By inhibiting ACE, Indolaprilat prevents the formation of Angiotensin II, leading to vasodilation and a reduction in blood pressure.[5]

Indolapril itself is a monoester prodrug, which is metabolically converted into the more potent diacid form, Indolaprilat.[1]

Quantitative Inhibitory Activity

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The IC50 values for both the prodrug and the active diacid form of Indolapril have been determined in guinea-pig serum.[1]

| Compound | Form | IC50 Value (M) | Source |

| Indolapril | Prodrug (Monoester) | 1.7 x 10⁻⁷ | [1] |

| Indolaprilat | Active (Diacid) | 2.6 x 10⁻⁹ | [1] |

In Vitro Enzymatic Assay Protocols

The activity of this compound is assessed by measuring its ability to inhibit ACE-catalyzed reactions. The two most common in vitro methods are fluorometric and spectrophotometric assays.

Fluorometric ACE Inhibition Assay

This method is highly sensitive and relies on the cleavage of a synthetic, internally quenched fluorescent substrate by ACE.[6] The substrate, such as o-aminobenzoylglycyl-p-nitrophenylalanyl-proline, is non-fluorescent. Upon cleavage by ACE, a fluorescent product (o-aminobenzoylglycine) is released, and the increase in fluorescence can be monitored over time.[6][7]

Experimental Protocol: Fluorometric Assay

This protocol is a synthesized example based on commercially available kits and published methods.[3][8]

-

Reagent Preparation :

-

Assay Buffer : Prepare a suitable buffer, often Tris-based, at pH 8.3, containing ZnCl₂.[7] Commercially available kits provide a ready-to-use assay buffer.[3]

-

ACE Enzyme : Dilute a stock solution of ACE (e.g., from rabbit lung) in the assay buffer to the desired working concentration.[7]

-

Substrate : Prepare a stock solution of the fluorogenic substrate. Dilute it in assay buffer to the final working concentration just before use. Protect from light.[3]

-

Inhibitor (Indolapril) : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions in the assay buffer to create a range of concentrations for IC50 determination.

-

Positive Control : A known ACE inhibitor like Lisinopril or Captopril should be used as a positive control.[8]

-

-

Assay Procedure (96-well plate format) :

-

Bring all reagents and the microplate to the assay temperature (typically 37°C).[3][8]

-

To appropriate wells, add 40 µL of ACE working solution.

-

To the sample wells, add 10 µL of the corresponding Indolapril dilution.[8]

-

To the positive control wells, add 10 µL of the control inhibitor.

-

To the negative control (100% activity) wells, add 10 µL of assay buffer.

-

To the blank wells (no enzyme), add 50 µL of assay buffer.

-

Pre-incubate the plate at 37°C for 5-10 minutes.[8]

-

Initiate the reaction by adding 50 µL of the substrate working solution to all wells except the blank. The final volume should be 100 µL.[3][8]

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Acquisition and Analysis :

-

Measure the fluorescence in kinetic mode for at least 5 minutes, with readings taken every minute.[8] Use an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.[3][8]

-

Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence vs. time plot.

-

Calculate the percentage of ACE inhibition for each Indolapril concentration using the following formula:

-

% Inhibition = [(V_control - V_inhibitor) / V_control] x 100

-

Where V_control is the rate of the negative control and V_inhibitor is the rate in the presence of Indolapril.

-

-

Plot the % Inhibition against the logarithm of the Indolapril concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Spectrophotometric (Colorimetric) ACE Inhibition Assay

This classic method uses the substrate hippuryl-L-histidyl-L-leucine (HHL).[5][9] ACE cleaves HHL to form hippuric acid (HA) and the dipeptide histidyl-leucine.[10] The amount of HA produced is then quantified. A common detection method involves stopping the reaction with acid and then reacting the HA with pyridine and benzene sulfonyl chloride (BSC) to produce a yellow-colored complex that can be measured at 410 nm.[11]

Experimental Protocol: Spectrophotometric Assay

This protocol is based on the method described by Balasubramanian et al. (2009).[11]

-

Reagent Preparation :

-

Assay Buffer : 0.05 M Sodium Borate buffer containing 0.3 M NaCl, pH 8.2.

-

ACE Enzyme : Prepare a working solution of ACE enzyme extract in the assay buffer.

-

Substrate : Prepare a 5 mM solution of Hippuryl-Histidyl-Leucine (HHL) in the assay buffer.

-

Inhibitor (Indolapril) : Prepare serial dilutions of this compound in the assay buffer.

-

Stopping Reagent : 1 M HCl.

-

Color Reagents : Pyridine and Benzene Sulfonyl Chloride (BSC).

-

-

Assay Procedure :

-

In a microcentrifuge tube or well of a 96-well plate, combine 125 µL of assay buffer, 25 µL of the ACE enzyme solution, and 25 µL of the Indolapril dilution (or buffer for control).

-

Pre-incubate the mixture at 37°C for 10 minutes.[11]

-

Initiate the enzymatic reaction by adding 50 µL of the 5 mM HHL substrate solution.[11]

-

Incubate the reaction mixture at 37°C for 30 minutes.[11]

-

Stop the reaction by adding 200 µL of 1 M HCl.[11]

-

For color development, add 400 µL of pyridine followed by 200 µL of BSC, mixing after each addition.[11]

-

Cool the mixture on ice to stabilize the color.

-

-

Data Acquisition and Analysis :

-

Measure the absorbance of the resulting yellow color at 410 nm using a spectrophotometer or microplate reader.[11]

-

Create a standard curve using known concentrations of hippuric acid (HA) to quantify the amount of HA produced in each reaction.

-

Calculate the percentage of ACE inhibition for each Indolapril concentration using the formula:

-

% Inhibition = [(A_control - A_inhibitor) / A_control] x 100

-

Where A_control is the absorbance of the negative control and A_inhibitor is the absorbance in the presence of Indolapril.

-

-

Plot the % Inhibition against the logarithm of the Indolapril concentration and fit the data to determine the IC50 value.

-

References

- 1. Antihypertensive effects of CI-907 (indolapril): a novel nonsulfhydryl angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 血管紧张素 I 转换酶(ACE)活性测试试剂盒(荧光) sufficient for 200 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]

- 5. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 6. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ACE-inhibitory activity assay: IC50 [protocols.io]

- 8. ACE Inhibition Assay [bio-protocol.org]

- 9. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Quantification of Indolapril Hydrochloride

Introduction

Indolapril Hydrochloride is an orally active, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2][3] Accurate and precise quantification of this compound in bulk drug and pharmaceutical dosage forms is critical for ensuring its quality, safety, and efficacy. This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is also capable of separating the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.[4][5]

Chemical Information

| Parameter | Value |

| Chemical Name | (2S,3aS,7aS)-1-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)octahydro-1H-indole-2-carboxylic Acid Hydrochloride |

| Molecular Formula | C24H35ClN2O5[] |

| Molecular Weight | 467.00 g/mol [2][] |

| CAS Number | 80828-32-6[2][] |

Experimental Protocol

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a gradient elution mode. |

| Gradient Program | Time (min) |

| 0 | |

| 10 | |

| 12 | |

| 15 | |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 215 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Diluent | Mobile Phase |

2. Preparation of Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the range of 1-20 µg/mL.

-

Sample Preparation (for Tablets):

-

Weigh and powder not fewer than 20 tablets.

-

Transfer a quantity of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to volume with the diluent and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.[7][8][9]

-

3. Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[4][5][10] The drug substance should be subjected to the following stress conditions:

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl. Reflux for 4 hours at 60°C. Neutralize the solution with 0.1 N NaOH and dilute with diluent to a final concentration of 100 µg/mL.[11][12] |

| Base Hydrolysis | Dissolve 10 mg of this compound in 10 mL of 0.1 N NaOH. Reflux for 2 hours at 60°C. Neutralize the solution with 0.1 N HCl and dilute with diluent to a final concentration of 100 µg/mL.[11][12] |

| Oxidative Degradation | Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute with diluent to a final concentration of 100 µg/mL.[12] |

| Thermal Degradation | Keep 10 mg of this compound powder in a hot air oven at 105°C for 48 hours. After exposure, dissolve in diluent to obtain a concentration of 100 µg/mL.[11] |

| Photolytic Degradation | Expose 10 mg of this compound powder to UV light (254 nm) for 24 hours in a photostability chamber. After exposure, dissolve in diluent to a concentration of 100 µg/mL. |

Data Presentation

System Suitability Parameters

The following parameters should be monitored to ensure the performance of the HPLC system.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |

Calibration Curve Data

A linear relationship should be established between the concentration of this compound and the peak area.

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | [Insert Data] |

| 2.5 | [Insert Data] |

| 5 | [Insert Data] |

| 10 | [Insert Data] |

| 15 | [Insert Data] |

| 20 | [Insert Data] |

| Correlation Coefficient (r²) | ≥ 0.999 |

Forced Degradation Results

The results of the forced degradation studies should demonstrate the specificity of the method.

| Stress Condition | % Degradation | Peak Purity | Resolution between Indolapril and Degradants |

| Acid Hydrolysis | [Insert Data] | [Insert Data] | [Insert Data] |

| Base Hydrolysis | [Insert Data] | [Insert Data] | [Insert Data] |

| Oxidative Degradation | [Insert Data] | [Insert Data] | [Insert Data] |

| Thermal Degradation | [Insert Data] | [Insert Data] | [Insert Data] |

| Photolytic Degradation | [Insert Data] | [Insert Data] | [Insert Data] |

Workflow and Pathway Diagrams

Caption: Experimental workflow for HPLC quantification of this compound.

Caption: Logical relationship for stability-indicating method development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Indolapril (hydrochloride) - Immunomart [immunomart.org]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. turkjps.org [turkjps.org]

- 8. ijnrd.org [ijnrd.org]

- 9. phmethods.net [phmethods.net]

- 10. ijpsdronline.com [ijpsdronline.com]

- 11. ijrpp.com [ijrpp.com]

- 12. ajrconline.org [ajrconline.org]

Application Notes and Protocols for Indolapril Hydrochloride Studies in Animal Models of Hypertension

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common animal models of hypertension used to study the efficacy of the angiotensin-converting enzyme (ACE) inhibitor, Indolapril Hydrochloride. This document includes experimental protocols for inducing hypertension, drug administration, and relevant biochemical assays, along with expected outcomes based on available literature.

Introduction to this compound

This compound is a prodrug that is metabolized in the body to its active form, Indolaprilat. As an ACE inhibitor, Indolaprilat blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1] This mechanism leads to vasodilation and a reduction in blood pressure, making it an effective agent for the treatment of hypertension.[1] The subsequent decrease in angiotensin II levels also reduces aldosterone secretion, leading to decreased sodium and water retention.

Animal Models of Hypertension

The selection of an appropriate animal model is critical for the preclinical evaluation of antihypertensive drugs. The following models are commonly used in hypertension research and are relevant for studying the effects of this compound.

Spontaneously Hypertensive Rat (SHR)

The SHR is a genetic model of essential hypertension and is one of the most widely used models for studying the pathophysiology of hypertension and for testing antihypertensive drugs.[2]

Renal Hypertensive Models

These models mimic renovascular hypertension, which is caused by the narrowing of the renal arteries.

-

Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension: In this model, constriction of one renal artery leads to activation of the renin-angiotensin system (RAS), resulting in hypertension.[3]

-

One-Kidney, One-Clip (1K1C) Hypertension: This model involves the removal of one kidney and the clipping of the renal artery of the remaining kidney, leading to volume-dependent hypertension.[4]

DOCA-Salt Hypertensive Rat

This model of mineralocorticoid-induced hypertension is characterized by low plasma renin levels and is induced by the administration of deoxycorticosterone acetate (DOCA) and a high-salt diet.[1][5]

Experimental Protocols

Induction of Hypertension in Animal Models

3.1.1. Spontaneously Hypertensive Rat (SHR)

-

Protocol: SHRs and their normotensive controls, Wistar-Kyoto (WKY) rats, are commercially available. Hypertension develops spontaneously in SHRs, typically beginning at 6-8 weeks of age and becoming fully established by 12-14 weeks. No surgical intervention is required. Blood pressure should be monitored regularly to track the progression of hypertension.

3.1.2. Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension

-

Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

-

Anesthesia: Administer an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

-

Surgical Procedure:

-

Make a flank or midline incision to expose the left kidney.

-

Carefully isolate the left renal artery.

-

Place a silver or platinum clip with a specific internal diameter (e.g., 0.2 mm) around the renal artery to partially constrict it.

-

Close the incision in layers.

-

The contralateral kidney remains untouched.

-

-

Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.

-

Hypertension Development: Hypertension typically develops over 2-4 weeks. Confirm hypertension by measuring blood pressure.

3.1.3. One-Kidney, One-Clip (1K1C) Hypertension

-

Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

-

Anesthesia: Administer an appropriate anesthetic agent.

-

Surgical Procedure:

-

Perform a right nephrectomy (removal of the right kidney).

-

In the same surgical session or in a subsequent surgery, expose the left kidney and place a clip on the left renal artery as described for the 2K1C model.

-

Close the incision in layers.

-

-

Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.

-

Hypertension Development: Hypertension develops over 2-4 weeks.

3.1.4. DOCA-Salt Hypertensive Rat

-

Animals: Male Sprague-Dawley or Wistar rats (180-200 g).

-

Procedure:

-

Perform a unilateral nephrectomy (typically the left kidney).

-

Allow a one-week recovery period.

-

Administer DOCA subcutaneously (e.g., 25 mg/kg twice weekly) or via a slow-release pellet.

-

Provide the rats with drinking water containing 1% NaCl and 0.2% KCl.

-

-

Hypertension Development: Hypertension typically develops over 3-4 weeks.

Administration of this compound

-

Route of Administration: Oral gavage is the most common route for preclinical studies to ensure accurate dosing.

-

Vehicle: this compound can be dissolved or suspended in an appropriate vehicle such as distilled water or a 0.5% carboxymethylcellulose solution.

-

Dosage: The dosage of this compound will vary depending on the animal model and the study objectives. Based on available literature for Indolapril (also known as CI-907), effective oral doses range from 0.03 to 30 mg/kg/day.[6]

-

Frequency: Typically administered once daily.

-

Procedure for Oral Gavage:

-

Gently restrain the rat.

-

Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.

-

Insert a ball-tipped gavage needle into the esophagus and gently advance it into the stomach.

-

Administer the calculated volume of the drug solution.

-

Carefully remove the gavage needle.

-

Blood Pressure Measurement

-

Method: The tail-cuff method is a common non-invasive technique for measuring systolic blood pressure in conscious rats. For more continuous and accurate measurements, including diastolic and mean arterial pressure, radiotelemetry is the gold standard.

-

Procedure (Tail-Cuff):

-

Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the actual measurements.

-

Warm the rat's tail to increase blood flow.

-

Place the cuff and a sensor on the tail.

-

Inflate and then slowly deflate the cuff while the sensor records the blood flow.

-

Take multiple readings for each animal and average them to get a reliable measurement.

-

Biochemical Assays

3.4.1. Blood Sample Collection

-

Collect blood samples from the tail vein, saphenous vein, or via cardiac puncture at the end of the study under anesthesia.

-

For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA). For serum, collect blood in tubes without an anticoagulant and allow it to clot.

-

Centrifuge the blood to separate the plasma or serum and store at -80°C until analysis.

3.4.2. Plasma Renin Activity (PRA) Assay

-

Principle: PRA is determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen.

-

Protocol (ELISA-based):

-

Thaw plasma samples on ice.

-

Incubate the plasma at 37°C for a specified time (e.g., 1-3 hours) to allow for the generation of angiotensin I.

-

Stop the enzymatic reaction.

-

Measure the concentration of angiotensin I using a commercially available ELISA kit according to the manufacturer's instructions.

-

PRA is typically expressed as ng of angiotensin I generated per mL of plasma per hour (ng/mL/hr).

-

3.4.3. Angiotensin II Assay

-

Principle: Measurement of angiotensin II levels in plasma.

-

Protocol (ELISA-based):

-

Thaw plasma samples on ice.

-

Use a commercially available rat angiotensin II ELISA kit.

-

Follow the manufacturer's protocol for sample preparation, incubation, and detection.

-

Angiotensin II levels are typically expressed as pg/mL.

-